molecular formula C8H6N4O5 B1679001 Nitrofurantoin CAS No. 67-20-9

Nitrofurantoin

Cat. No. B1679001
CAS RN: 67-20-9
M. Wt: 238.16 g/mol
InChI Key: NXFQHRVNIOXGAQ-YCRREMRBSA-N
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Description

Synthesis Analysis

The synthesis of Nitrofurantoin is not fully understood, but it disrupts several bacterial processes . Nitrofurantoin is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein .


Molecular Structure Analysis

The molecular structure of Nitrofurantoin has been studied extensively. It has been found that Nitrofurantoin maintains the same planar conformation in different crystals . A study also predicted the hydrogen bonds present in the cocrystal of Nitrofurantoin-L-proline (NTF-LP) through a computational approach (DFT calculations) .


Chemical Reactions Analysis

Nitrofurantoin is known to undergo various chemical reactions. A study found that Nitrofurantoin’s clinical efficacy was diminished if given for only 3 days . Another study used computational chemistry to calculate the minimum conformations energies, highest occupied molecular orbital, lowest unoccupied molecular orbital, and gaps energies of Nitrofurantoin and their derivative products .


Physical And Chemical Properties Analysis

Nitrofurantoin’s physical and chemical properties have been analyzed using computational chemistry techniques . The charge distribution in Nitrofurantoin and their nitroso derivatives was concentrated in the Furan-nitro group, which explains the antibacterial properties .

Scientific Research Applications

Quantitative Detection in Urine

Nitrofurantoin is widely used as an antibacterial agent for the urinary tract in both humans and animals. A novel quantitative method for determining nitrofurantoin in urine involves direct extraction and spectrophotometry, showing high sensitivity and accuracy for its detection without interference from metabolites in rat, dog, and human urine (Conklin & Hollifield, 1965).

Development of Detection Methods for Residues

To address the widespread use of nitrofurantoin in treating animal diseases and its presence as a major compound in drug residue violations, research has focused on developing rapid and convenient detection methods. A study prepared polyclonal antibodies to a derivative of nitrofurantoin, establishing an immunoassay suitable for screening residues in drinking water for animals with excellent specificity and sensitivity (Liu et al., 2007).

Impact on Pharmacokinetics and Excretion

The breast cancer resistance protein (BCRP/ABCG2) significantly influences the pharmacokinetics, hepatobiliary excretion, and milk secretion of nitrofurantoin. Research indicates Bcrp1 plays a crucial role in the bioavailability of nitrofurantoin, affecting its active secretion into milk and suggesting implications for lactating women prescribed this antibiotic (Merino et al., 2005).

Systematic Review on Efficacy and Toxicity

A comprehensive review and meta-analysis of controlled trials highlight nitrofurantoin's clinical and microbiological efficacy for lower urinary tract infection, with good tolerability and rare occurrence of resistance. This suggests its continued viability as a first-line treatment option (Huttner et al., 2015).

Electrochemical Detection in Environmental and Biological Samples

Advanced electrochemical sensors have been developed for the detection of nitrofurantoin in human urine and river water samples, demonstrating the potential for low-cost, portable, and rapid monitoring of nitrofurantoin contamination in the environment (Mariyappan et al., 2021).

Novel Analytical Methods for Pharmacokinetic Studies

A novel ultra-high performance liquid chromatography and diode array detection method has been developed for quantifying nitrofurantoin in plasma and urine, facilitating pharmacokinetic studies and optimizing patient treatment (Wijma et al., 2019).

Mechanisms of Action and Resistance Development

Research into nitrofurantoin's mechanism of action and resistance development in Escherichia coli highlights the role of nitroreductases in activating the drug and the potential for novel resistance mechanisms, emphasizing the need for continued monitoring and study of resistance patterns (Ho et al., 2015).

Safety And Hazards

Nitrofurantoin has several safety concerns and hazards. It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . It is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child .

properties

IUPAC Name

1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione
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InChI

InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3+
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InChI Key

NXFQHRVNIOXGAQ-YCRREMRBSA-N
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Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
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Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-]
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Molecular Formula

C8H6N4O5
Record name NITROFURANTOIN
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Related CAS

17140-81-7 (mono-hydrate), 54-87-5 (hydrochloride salt)
Record name Nitrofurantoin [USP:INN:BAN:JAN]
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Molecular Weight

238.16 g/mol
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Physical Description

Nitrofurantoin appears as odorless lemon yellow crystals or fine yellow powder. Bitter taste. (NTP, 1992)
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Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 66 °F (NTP, 1992), Soly (mg/100 ml): water (pH 7) 19.0; 95% ethanol 51.0; acetone 510; DMF 8000; peanut oil 2.1; glycerol 60; polyethylene glycol 1500., Very slightly soluble in alcohol and practically insoluble in ether and water., In water, 79 mg/l at 24 °C.
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Mechanism of Action

Nitrofurantoin is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein., MICROSOMAL AND SOLUBLE FRACTIONS FROM BOTH RAT LIVER AND LUNG MEDIATED THE COVALENT BINDING OF (14)C-LABELED NITROFURANTOIN (I) TO TISSUE MACROMOLECULES IN VITRO. OXYGEN STRONGLY INHIBITED THE BINDING IN BOTH FRACTIONS, AND CARBON MONOXIDE FAILED TO INHIBIT THE BINDING IN MICROSOMAL PREPARATIONS, INDICATING ACTIVATION OF I IN BOTH SYSTEMS BY NITROREDUCTION RATHER THAN OXIDATION OF THE FURAN RING. MICROSOMAL NITROREDUCTION AND COVALENT BINDING OF I WERE INHIBITED BY AN ANTIBODY AGAINST NADPH-CYTOCHROME C REDUCTASE AND COVALENT BINDING WAS ENHANCED BY THE ADDITION OF FAD. IN SOLUBLE FRACTIONS, MAXIMUM RATES OF COVALENT BINDING WERE OBTAINED IN THE PRESENCE OF NADH AND HYPOXANTHINE, AND IT WAS INHIBITED BY ALLOPURINOL, A XANTHINE OXIDASE INHIBITOR. REDUCED GLUTATHIONE DECREASED COVALENT BINDING OF I IN BOTH MICROSOMAL AND SOLUBLE FRACTIONS OF LIVER AND LUNG, BUT THE RATE OF NITROREDUCTION WAS UNAFFECTED., THE HYPOTHESIS IS PRESENTED THAT THE TOXICITY OF NITROFURANS SUCH AS NITROFURANTOIN (I), WHICH ARE USED IN COMMERCIAL POULTRY PRODUCTION, IS DUE TO OXIDATIVE METABOLIC STRESS CAUSED BY THE O2- FREE RADICAL FORMED DURING METABOLISM OF THE COMPOUNDS.
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Product Name

Nitrofurantoin

Color/Form

ORANGE-YELLOW NEEDLES FROM DIL ACETIC ACID, LEMON-YELLOW CRYSTALS OR FINE POWDER, Yellow powder

CAS RN

67-20-9
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Melting Point

514 °F (decomposes) (NTP, 1992), 223-228, 263 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80,500
Citations
PF D'Arcy - Drug intelligence & clinical pharmacy, 1985 - journals.sagepub.com
For more than 30 years nitrofurantoin has been a widely prescribed and effective agent in the treatment of urinary tract infections. During this time, it has withstood the rigors of constant …
Number of citations: 128 journals.sagepub.com
A Huttner, EM Verhaegh, S Harbarth… - Journal of …, 2015 - academic.oup.com
… assess nitrofurantoin's efficacy and toxicity in the treatment of lower UTI. … nitrofurantoin. Approved by the FDA in 1953 for the treatment of lower urinary tract infection (UTI), nitrofurantoin …
Number of citations: 288 academic.oup.com
CC McOsker, PM Fitzpatrick - Journal of antimicrobial …, 1994 - academic.oup.com
… convert nitrofurantoin to … of nitrofurantoin specifically inhibit inducible enzyme synthesis in bacteria, and show that this inhibition occurs at levels equivalent to the MICs of nitrofurantoin …
Number of citations: 277 academic.oup.com
RA Wijma, A Huttner, BCP Koch… - Journal of …, 2018 - academic.oup.com
… Nitrofurantoin and nitroxoline are oral antibiotics for the … Nitrofurantoin PK values were obtained from studies using … are needed with commercially available nitrofurantoin and nitroxoline …
Number of citations: 100 academic.oup.com
L Holmberg, G Boman, LE Böttiger, B Eriksson… - The American journal of …, 1980 - Elsevier
Reports on adverse reactions to nitrofurantoin today are common in Sweden and constitute 10 to 12 percent of all incoming reports. We present an analysis of 921 reports of adverse …
Number of citations: 314 www.sciencedirect.com
RR Bailey, PE Gower, AP Roberts, HE De Wardener - The Lancet, 1971 - Elsevier
One hundred and two women with normal renal function having recurrent urinary-tract infections took part in trials of low-dose nitrofurantoin at night to prevent recurrence of infection. In …
Number of citations: 146 www.sciencedirect.com
DE Cadwallader, HW Jun - Analytical profiles of drug substances, 1976 - Elsevier
Publisher Summary This chapter discusses the nitrofurantoin. Nitrofurantoin is N-(5-Nitro-2-furfurylidene) -1-aminohydantoin; 1-(5-Nitro-2-furfurylideneamino) hydantoin. It is described …
Number of citations: 33 www.sciencedirect.com
L Sandegren, A Lindqvist, G Kahlmeter… - Journal of …, 2008 - academic.oup.com
… We identified mutations conferring nitrofurantoin resistance … plates containing nitrofurantoin, spontaneous nitrofurantoin-… presence and absence of nitrofurantoin in rich culture medium. …
Number of citations: 215 academic.oup.com
J Kashanian, P Hakimian, M Blute Jr, J Wong… - BJU …, 2008 - Wiley Online Library
… We consider that nitrofurantoin is a good fluoroquinolone-sparing alternative to co-… study shows that nitrofurantoin is bactericidal to a mean of 95% of E. coli UTIs. Nitrofurantoin also has …
BA CUNHA - Obstetrical & gynecological survey, 1989 - journals.lww.com
… Nitrofurantoin is well absorbed from the gastrointestinal tract with the most absorption … Tubular reabsorption of nitrofurantoin is pH dependent, and reabsorption of nitrofurantoin is pro…
Number of citations: 43 journals.lww.com

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